molecular formula C12H17NO2 B12629865 N-(4-Ethylphenyl)-N-hydroxybutanamide CAS No. 918107-00-3

N-(4-Ethylphenyl)-N-hydroxybutanamide

Cat. No.: B12629865
CAS No.: 918107-00-3
M. Wt: 207.27 g/mol
InChI Key: GXGSFVJLQBVKLF-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-N-hydroxybutanamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring and a hydroxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-N-hydroxybutanamide typically involves the coupling of 4-ethylphenylamine with butanoic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(4-Ethylphenyl)-N-hydroxybutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-N-hydroxybutanamide exerts its effects involves interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may modulate the activity of gamma-aminobutyric acid (GABA) receptors, thereby influencing neuronal excitability. The compound’s structure allows it to interact with receptor sites through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-N-hydroxybutanamide stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Biological Activity

N-(4-Ethylphenyl)-N-hydroxybutanamide, a compound belonging to the class of N-hydroxybutanamides, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}NO2_2. The compound features an ethylphenyl group attached to a hydroxybutanamide moiety, which contributes to its biological activity. The hydroxyl group (-OH) enhances its solubility and reactivity, making it a subject of interest for various pharmacological studies.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors of matrix metalloproteinases (MMPs). These enzymes play crucial roles in pathological processes such as cancer metastasis. Notably, specific derivatives have shown the ability to inhibit MMP-2, MMP-9, and MMP-14 with low toxicity towards normal cell lines while demonstrating cytotoxic effects on cancer cell lines like HeLa and HepG2 .

Key Findings from Studies

  • Antitumor Activity : In vivo studies demonstrated that certain derivatives of this compound exhibited significant antitumor effects. For example, an iodoaniline derivative showed a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis in a mouse model of B16 melanoma .
  • Low Toxicity : The compounds displayed low acute toxicity in animal models, with no observed adverse effects at doses up to 1000 mg/kg . Non-cancerous cell lines such as FetMSC and Vero cells were found to be less sensitive to these compounds compared to cancerous cells.
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve competitive inhibition or allosteric modulation of MMPs. This multifaceted action suggests potential for broader therapeutic applications beyond oncology .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Involving the reaction of 4-ethylphenol with butyric anhydride in the presence of a catalyst.
  • Hydroxylation Processes : Utilizing hydroxylamine derivatives to introduce the hydroxy group into the butanamide backbone.

These synthetic routes allow for efficient production and modification of this compound and its derivatives.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMMP Inhibition (IC₅₀ μM)Antitumor ActivityToxicity Level
This compound1–1.5HighLow
Iodoaniline Derivative1–1.5HighLow
Hydroxamic Acid Derivatives10–20ModerateModerate

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical settings:

  • A study conducted on HeLa cells showed that treatment with specific derivatives resulted in significant apoptosis and reduced cell viability, indicating potential for therapeutic use in cervical cancer.
  • Another study focused on HepG2 cells revealed that these compounds could effectively inhibit cell proliferation through MMP inhibition pathways, suggesting their role as anticancer agents .

Properties

CAS No.

918107-00-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(4-ethylphenyl)-N-hydroxybutanamide

InChI

InChI=1S/C12H17NO2/c1-3-5-12(14)13(15)11-8-6-10(4-2)7-9-11/h6-9,15H,3-5H2,1-2H3

InChI Key

GXGSFVJLQBVKLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)CC)O

Origin of Product

United States

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